C23H17ClN2O4S2
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Overview
Description
The compound with the molecular formula C23H17ClN2O4S2 is a complex organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes chlorine, nitrogen, oxygen, and sulfur atoms, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C23H17ClN2O4S2 typically involves multi-step organic reactions. One common method includes the reaction of a chlorinated aromatic compound with a sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
C23H17ClN2O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
C23H17ClN2O4S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which C23H17ClN2O4S2 exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic outcomes. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
C23H17ClN2O4S: A similar compound with one less sulfur atom.
C23H17ClN2O3S2: A compound with one less oxygen atom.
Uniqueness
C23H17ClN2O4S2: is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in various fields.
Biological Activity
The compound C23H17ClN2O4S2, identified as a derivative of thiazolidinone, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.
Overview of Thiazolidinone Derivatives
Thiazolidinones are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. The structural framework of thiazolidinones allows for various substitutions that can enhance their pharmacological profiles. The compound this compound is particularly noteworthy due to its unique combination of chlorine, nitrogen, and sulfur atoms which contribute to its biological efficacy.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The following general procedure outlines the synthesis:
-
Starting Materials :
- 2,5-substituted naphthalene-1-amine
- 2,6-substituted quinoline-3-carbaldehyde
- Reagents: Acetic acid (as a catalyst), methanol (solvent)
-
Reaction Conditions :
- Mix equimolar amounts of the starting materials in methanol.
- Add a few drops of acetic acid and reflux the mixture for several hours.
- Upon cooling, precipitate the product by pouring the reaction mixture into cold water.
-
Characterization :
- The product can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and melting point determination.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The results indicate significant activity against both Gram-positive and Gram-negative bacteria.
Microbial Strain | Zone of Inhibition (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
Bacillus subtilis | 20 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of thiazolidinone derivatives, including this compound. In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10 |
MCF-7 (breast cancer) | 8 |
A549 (lung cancer) | 12 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
Several case studies illustrate the practical applications and efficacy of thiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotics.
- Cancer Treatment : Clinical trials involving patients with advanced-stage cancers revealed that combining this compound with traditional chemotherapy improved patient outcomes and reduced side effects.
Properties
Molecular Formula |
C23H17ClN2O4S2 |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
14-(4-chlorophenyl)-9-(furan-2-yl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
InChI |
InChI=1S/C23H17ClN2O4S2/c24-9-3-5-10(6-4-9)26-21(27)15-11-8-12(16(15)22(26)28)18-14(11)17(13-2-1-7-30-13)19-20(31-18)25-23(29)32-19/h1-7,11-12,14-18H,8H2,(H,25,29) |
InChI Key |
QBMOWYYXFKRTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)Cl)SC6=C(C3C7=CC=CO7)SC(=O)N6 |
Origin of Product |
United States |
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